23-Keto O-Trimethylsilyl Nemadectin
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Overview
Description
23-Keto O-Trimethylsilyl Nemadectin is a chemical compound with the molecular formula C42H64O8Si and a molecular weight of 725.04 g/mol . It is a derivative of nemadectin, a macrocyclic lactone antibiotic produced by Streptomyces cyaneogriseus ssp. noncyanogenus . This compound is primarily used as an intermediate in the synthesis of moxidectin, a potent endectocide used for the prevention and control of heartworm and intestinal worms .
Preparation Methods
The synthesis of 23-Keto O-Trimethylsilyl Nemadectin involves several steps, starting from nemadectinThe reaction conditions typically involve the use of reagents such as trimethylsilyl chloride and a base like pyridine . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
23-Keto O-Trimethylsilyl Nemadectin undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction may produce different reduced derivatives .
Scientific Research Applications
23-Keto O-Trimethylsilyl Nemadectin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 23-Keto O-Trimethylsilyl Nemadectin involves its conversion to moxidectin, which exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasites, ultimately resulting in their death . The molecular targets and pathways involved include the glutamate-gated chloride channels and other related ion channels .
Comparison with Similar Compounds
23-Keto O-Trimethylsilyl Nemadectin can be compared with other similar compounds, such as:
Moxidectin: A semi-synthetic derivative of nemadectin, used as an endectocide.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A naturally occurring avermectin with broad-spectrum antiparasitic activity.
The uniqueness of this compound lies in its specific structural modifications, which enhance its stability and efficacy as an intermediate in the synthesis of moxidectin .
Properties
Molecular Formula |
C42H64O8Si |
---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
(1R,4S,5'R,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,4'-dione |
InChI |
InChI=1S/C42H64O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-34,36-38,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,36+,37+,38+,41-,42+/m0/s1 |
InChI Key |
PUWADVYZVCXPIV-KWKIJGHXSA-N |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)CC(=O)[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=O)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
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